molecular formula C7H16Br2N4S B3215071 2-[(4-Ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-ethanamine dihydrobromide CAS No. 1158514-94-3

2-[(4-Ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-ethanamine dihydrobromide

Cat. No.: B3215071
CAS No.: 1158514-94-3
M. Wt: 348.10
InChI Key: UJRNSMSALHFSJI-UHFFFAOYSA-N
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Description

2-[(4-Ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-ethanamine dihydrobromide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a triazole ring, which is a five-membered heterocyclic compound containing three nitrogen atoms, and a thioether group, which is a sulfur atom bonded to two carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-ethanamine dihydrobromide typically involves the following steps:

  • Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of hydrazine with a suitable diketone or β-diketone.

  • Introduction of the Ethyl Group: Ethylation of the triazole ring can be achieved using ethylating agents such as ethyl iodide or ethyl bromide.

  • Introduction of the Thioether Group: The thioether group can be introduced by reacting the ethylated triazole with a thiol-containing compound.

  • Formation of the Amine: The amine group can be introduced by reacting the thioether compound with an amine source.

  • Formation of the Dihydrobromide Salt: The final step involves the formation of the dihydrobromide salt by reacting the amine with hydrobromic acid.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-ethanamine dihydrobromide can undergo various chemical reactions, including:

  • Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

  • Reduction: The compound can be reduced to remove the double bond in the triazole ring.

  • Substitution: The compound can undergo nucleophilic substitution reactions at the triazole ring or the thioether group.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) can be used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.

  • Substitution: Nucleophiles such as amines, alcohols, or thiols can be used, often in the presence of a base or acid catalyst.

Major Products Formed:

  • Oxidation: Sulfoxides or sulfones.

  • Reduction: Reduced triazole derivatives.

  • Substitution: Substituted triazole or thioether derivatives.

Scientific Research Applications

2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-ethanamine dihydrobromide has several scientific research applications:

  • Chemistry: It can be used as a building block in the synthesis of more complex organic compounds.

  • Biology: The compound may serve as a ligand in biological studies, interacting with various biomolecules.

  • Medicine: It has potential therapeutic applications, possibly as an antimicrobial or antifungal agent.

  • Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-ethanamine dihydrobromide exerts its effects involves its interaction with molecular targets and pathways. The triazole ring can bind to enzymes or receptors, modulating their activity. The thioether group may enhance the compound's ability to penetrate cell membranes, increasing its bioavailability.

Comparison with Similar Compounds

  • 4-ethyl-5-methyl-4H-1,2,4-triazole-3-thiol

  • 1-(4-methyl-4H-1,2,4-triazol-3-yl)ethylamine dihydrochloride

  • 2-[(4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide

Uniqueness: 2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-ethanamine dihydrobromide is unique due to its specific combination of the triazole ring and the thioether group, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

2-[(4-ethyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanamine;dihydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N4S.2BrH/c1-3-11-6(2)9-10-7(11)12-5-4-8;;/h3-5,8H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJRNSMSALHFSJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCCN)C.Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Br2N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(4-Ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-ethanamine dihydrobromide

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